molecular formula C19H22BrN3O2 B3896512 (Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE

(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B3896512
M. Wt: 404.3 g/mol
InChI Key: KHFWSJLQSRIXJN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines. This compound features a brominated methoxyphenyl group and a methoxyphenyl-substituted piperazine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. It could serve as a lead compound in drug discovery efforts.

Medicine

In medicinal chemistry, compounds like this one are often investigated for their potential therapeutic effects. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE: can be compared with other imines or piperazine derivatives.

    N-(2-METHOXYPHENYL)-4-(2-METHOXYPHENYL)PIPERAZINE: A similar compound lacking the bromine atom.

    1-(5-BROMO-2-METHOXYPHENYL)-4-(2-METHOXYPHENYL)PIPERAZINE: A similar compound with a different substitution pattern.

Uniqueness

The presence of both bromine and methoxy groups in this compound may confer unique chemical and biological properties, such as enhanced reactivity or specific binding affinity to biological targets.

Properties

IUPAC Name

(Z)-1-(5-bromo-2-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-24-18-8-7-16(20)13-15(18)14-21-23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13-14H,9-12H2,1-2H3/b21-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFWSJLQSRIXJN-STZFKDTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-(5-BROMO-2-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE

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